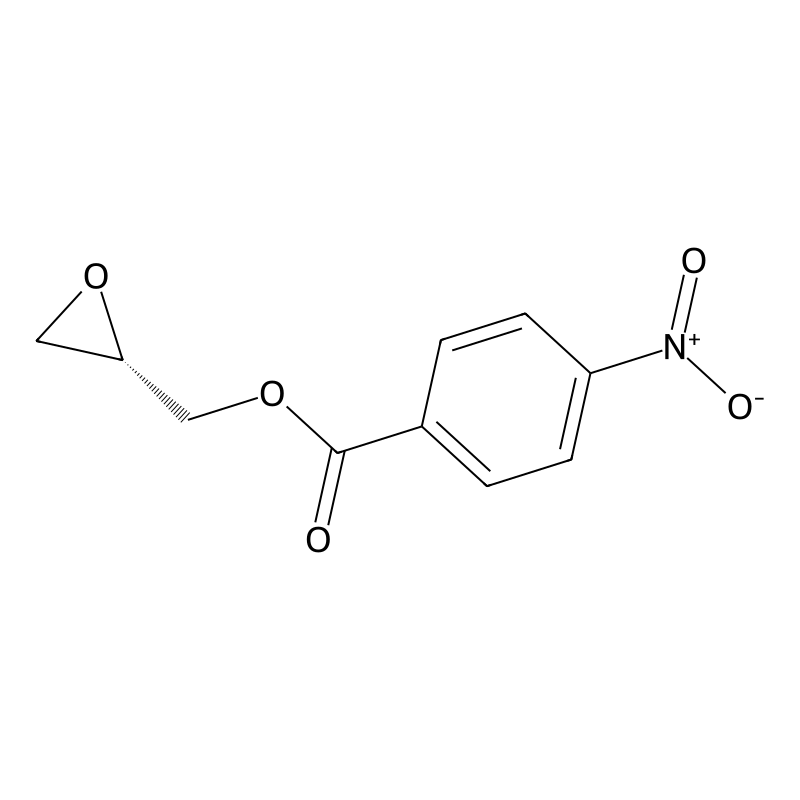

(2S)-(+)-Glycidyl 4-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-(+)-Glycidyl 4-nitrobenzoate (CAS 115459-65-9) is an enantiopure, crystalline epoxide building block widely utilized in asymmetric synthesis and pharmaceutical manufacturing. Structurally, it combines a highly reactive (2S)-oxirane ring with a 4-nitrobenzoate moiety, which serves simultaneously as a robust protecting group, an excellent leaving group, and a strong UV chromophore. Unlike simple aliphatic epoxides, this compound is a stable solid at room temperature, which fundamentally transforms its handling profile and allows for rigorous purity control. Its primary procurement value lies in its ability to deliver guaranteed stereochemical fidelity for downstream active pharmaceutical ingredients (APIs), coupled with streamlined analytical traceability that simplifies industrial quality assurance [1].

Procurement teams often consider substituting (2S)-(+)-Glycidyl 4-nitrobenzoate with lower-cost, structurally simpler chiral epoxides such as (S)-epichlorohydrin or (S)-glycidol. However, this generic substitution introduces severe process liabilities. Simple aliphatic epoxides are typically volatile liquids that pose significant inhalation hazards and require stringent engineering controls during bulk handling. More critically, liquid epoxides cannot be easily enriched via fractional crystallization; if the initial asymmetric synthesis yields a sub-optimal enantiomeric excess, upgrading it to the >99% ee required for pharmaceutical intermediates is highly inefficient. Furthermore, the lack of a strong UV chromophore in generic aliphatic epoxides necessitates cumbersome pre-column derivatization for HPLC monitoring, increasing analytical turnaround times and complicating in-process quality control [1].

Enantiomeric Purity Upgradability via Crystallization

The crystalline nature of (2S)-(+)-Glycidyl 4-nitrobenzoate allows its enantiomeric excess (ee) to be reliably upgraded to >99% through simple single-solvent recrystallization. In contrast, liquid comparators like (S)-epichlorohydrin are restricted to the optical purity achieved during their initial synthesis or kinetic resolution, as they cannot be crystallized. This physical state differentiation provides a critical fail-safe for pharmaceutical manufacturing, ensuring that batches with borderline optical purity can be salvaged and upgraded to meet strict API specifications rather than being discarded [1].

| Evidence Dimension | Enantiomeric Excess (ee) Upgradability |

| Target Compound Data | >99% ee achievable via standard recrystallization (Solid, mp ~60-62°C) |

| Comparator Or Baseline | (S)-Epichlorohydrin: ee fixed at synthesis limit (Liquid, cannot be recrystallized) |

| Quantified Difference | Enables post-synthesis ee enhancement to >99%, eliminating batch rejection due to borderline optical purity. |

| Conditions | Standard industrial purification workflows |

Allows manufacturers to guarantee ultra-high enantiomeric purity for downstream APIs, reducing batch failure rates compared to using liquid chiral epoxides.

Analytical Traceability and In-Process Control

The integration of the 4-nitrobenzoate moiety provides a powerful UV chromophore, enabling direct, high-sensitivity monitoring of (2S)-(+)-Glycidyl 4-nitrobenzoate via HPLC-UV at 260 nm. When compared to aliphatic baseline materials like (S)-glycidol, which lack UV-active functional groups, the target compound eliminates the need for time-consuming pre-column derivatization steps prior to chromatographic analysis. This direct traceability accelerates in-process control (IPC) assays during large-scale synthesis, allowing for real-time reaction monitoring and precise quantification of stereochemical yield [1].

| Evidence Dimension | HPLC-UV Traceability |

| Target Compound Data | Direct detection at 260 nm (high molar absorptivity) |

| Comparator Or Baseline | (S)-Glycidol: Requires complex pre-column derivatization for UV/fluorescence detection |

| Quantified Difference | Eliminates derivatization steps, reducing analytical IPC turnaround time by hours per sample. |

| Conditions | Standard reverse-phase HPLC monitoring of reaction kinetics |

Dramatically reduces analytical bottlenecks and quality control costs during industrial scale-up and process optimization.

Handling Safety and Volatility Reduction

From a process engineering perspective, the physical state of a chiral building block dictates the required safety infrastructure. (2S)-(+)-Glycidyl 4-nitrobenzoate is a stable, non-volatile crystalline solid, which drastically minimizes the risk of inhalation exposure during material transfer. In stark contrast, the common comparator (S)-epichlorohydrin is a highly volatile and toxic liquid (boiling point 116°C) that requires specialized containment, vapor scrubbing, and stringent engineering controls. Selecting the solid 4-nitrobenzoate derivative inherently lowers the facility overhead required to maintain a safe manufacturing environment [1].

| Evidence Dimension | Volatility and Handling State |

| Target Compound Data | Non-volatile crystalline solid (mp ~60-62°C) |

| Comparator Or Baseline | (S)-Epichlorohydrin: Volatile liquid (bp 116°C, high vapor pressure) |

| Quantified Difference | Eliminates vapor-phase inhalation hazards and the need for specialized volatile-containment infrastructure. |

| Conditions | Ambient bulk material transfer and storage |

Lowers the capital expenditure on safety engineering and reduces occupational exposure risks during bulk procurement and handling.

Synthesis of Enantiopure Aryloxypropanolamine Beta-Blockers

Due to its upgradable enantiomeric purity and excellent leaving group properties, (2S)-(+)-Glycidyl 4-nitrobenzoate is a highly reliable precursor for synthesizing (S)-beta-blockers. Its crystallinity ensures that the starting material can meet the >99% ee requirement for active pharmaceutical ingredients, avoiding the stereochemical limitations often encountered when using liquid epoxides[1].

Production of Chiral Oxazolidinone Antimicrobials

In the synthesis of oxazolidinones, the compound serves as a highly traceable chiral synthon. The built-in UV chromophore allows manufacturers to monitor the ring-opening and subsequent cyclization steps in real-time via HPLC-UV at 260 nm, ensuring strict quality control without the derivatization bottlenecks associated with aliphatic analogs [1].

Standardized Substrate for Biocatalyst Screening

In enzyme engineering, (2S)-(+)-Glycidyl 4-nitrobenzoate is utilized as a benchmark substrate to evaluate the enantioselectivity of novel epoxide hydrolases. Its distinct UV signature and the strong steric differentiation provided by the 4-nitrobenzoate group make it highly effective for pre-steady-state kinetic analyses and high-throughput screening of metagenomic libraries [2].

References

- [1] Tzeng, W. H., et al. (2003). Aminophenoxyacetic acid derivatives and pharmaceutical composition containing thereof. US Patent CA2315050C.

- [2] Arand, M., et al. (1999). The Catalytic Mechanism of Microsomal Epoxide Hydrolase Involves Reversible Formation and Rate-Limiting Hydrolysis of the Alkyl-Enzyme Intermediate. Journal of the American Chemical Society, 121(17), 4135-4141.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types